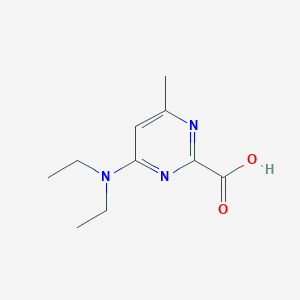

4-(Diethylamino)-6-methylpyrimidine-2-carboxylic acid

説明

4-(Diethylamino)-6-methylpyrimidine-2-carboxylic acid is a pyrimidine derivative characterized by a diethylamino group at position 4, a methyl group at position 6, and a carboxylic acid moiety at position 2. Pyrimidine derivatives are pivotal in medicinal and agrochemical research due to their structural versatility and bioactivity .

特性

分子式 |

C10H15N3O2 |

|---|---|

分子量 |

209.24 g/mol |

IUPAC名 |

4-(diethylamino)-6-methylpyrimidine-2-carboxylic acid |

InChI |

InChI=1S/C10H15N3O2/c1-4-13(5-2)8-6-7(3)11-9(12-8)10(14)15/h6H,4-5H2,1-3H3,(H,14,15) |

InChIキー |

QOCAMCCNRLJRBA-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)C1=NC(=NC(=C1)C)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-6-methylpyrimidine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of diethylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the diethylamino group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and reagents, are increasingly being incorporated into industrial synthesis protocols.

化学反応の分析

Types of Reactions

4-(Diethylamino)-6-methylpyrimidine-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

科学的研究の応用

4-(Diethylamino)-6-methylpyrimidine-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

作用機序

The mechanism of action of 4-(Diethylamino)-6-methylpyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

2-(Dimethylamino)-6-methylpyrimidine-4-carboxylic Acid

- Structure: Differs by a dimethylamino group (vs. diethylamino) at position 3.

- Applications : Likely shares agrochemical and pharmaceutical uses but may exhibit distinct pharmacokinetic profiles.

6-Hydroxy-2-phenylpyrimidine-4-carboxylic Acid

- Structure : Features a hydroxy group at position 6 and a phenyl ring at position 2.

- This compound may exhibit stronger intermolecular interactions in crystal lattices .

- Applications : Suitable for applications requiring polar interactions, such as enzyme inhibitors or co-crystals.

4-Chloro-6-methoxypyrimidin-2-amine–Succinic Acid Co-crystal

- Structure : Chloro (electron-withdrawing) and methoxy (electron-donating) substituents; co-crystallized with succinic acid.

- Impact : The chloro group increases electrophilicity, enhancing reactivity in nucleophilic substitutions. Co-crystallization with succinic acid stabilizes the structure via N–H⋯O and O–H⋯N hydrogen bonds, forming R2<sup>2</sup>(8) motifs .

- Applications : Demonstrates the role of hydrogen bonding in designing stable crystalline materials for controlled release formulations.

Functional Group Modifications

Ethyl 2-Amino-6-methylpyrimidine-4-carboxylate

- Structure : Ethyl ester replaces the carboxylic acid.

- Impact : The ester group increases lipophilicity and may serve as a prodrug, hydrolyzing in vivo to the active carboxylic acid form. This modification enhances oral bioavailability but reduces immediate reactivity .

- Applications : Useful in prodrug strategies where delayed release or improved absorption is required.

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid

- Structure : Contains two ketone groups, forming a tetrahydropyrimidine ring.

- Impact : The dioxo groups increase polarity and acidity (pKa ~3–4) compared to the target compound. The saturated ring reduces aromaticity, altering electronic properties .

- Applications: Potential use in chelation or as a ligand in metal-organic frameworks.

Heterocyclic Analogues

2-Chloro-6-methylpyridine-4-carboxylic Acid

- Structure : Pyridine ring (6-membered, one nitrogen) vs. pyrimidine (6-membered, two nitrogens).

- Impact : Reduced hydrogen bonding capacity due to fewer nitrogen atoms. The chloro substituent enhances electrophilicity, favoring reactions like Suzuki couplings .

- Applications : Intermediate in cross-coupling reactions for synthesizing biaryl compounds.

Key Comparative Data

Research Findings and Implications

- Synthetic Routes: The synthesis of pyrimidine derivatives often involves condensation reactions, as seen in the preparation of azo-monomers using DMF and isopropyl alcohol . For the target compound, introducing the diethylamino group may require alkylation of a precursor amine under controlled conditions.

- Hydrogen Bonding : Compounds like 4-chloro-6-methoxypyrimidin-2-amine exhibit intricate hydrogen-bonded networks (e.g., R6<sup>6</sup>(34) motifs), which stabilize crystal structures and influence dissolution rates .

- Bioactivity: Pyrimidine carboxylic acids with electron-donating groups (e.g., diethylamino) may target enzymes or receptors where lipophilicity is critical, such as kinase inhibitors .

生物活性

4-(Diethylamino)-6-methylpyrimidine-2-carboxylic acid is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is notable for its structural characteristics, which include a diethylamino group and a carboxylic acid moiety, suggesting possible interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential applications in scientific research and medicine.

The molecular formula of this compound is C10H14N2O2, with a molecular weight of 198.24 g/mol. The compound features a pyrimidine ring substituted with a diethylamino group at the 4-position and a carboxylic acid at the 2-position.

| Property | Value |

|---|---|

| Molecular Formula | C10H14N2O2 |

| Molecular Weight | 198.24 g/mol |

| IUPAC Name | This compound |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The diethylamino group enhances the compound's lipophilicity, which may facilitate its penetration into cellular membranes. The carboxylic acid group can form ionic bonds with target proteins, potentially modulating their activity.

Key Interactions:

- Hydrogen Bonding : The diethylamino group can participate in hydrogen bonding with amino acid residues in enzyme active sites.

- Ionic Interactions : The carboxylic acid can engage in ionic interactions with positively charged residues, stabilizing binding to target proteins.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in pathways involving bioactive lipids .

- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects against certain cancer cell lines, indicating potential applications in oncology .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrimidine ring or substituents can significantly impact potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Variation in alkyl chain length on diethylamino group | Alters lipophilicity and receptor affinity |

| Substitution on the pyrimidine ring | May enhance or reduce enzyme inhibition potency |

Studies have shown that certain substitutions lead to increased potency against specific targets, highlighting the importance of chemical modifications in drug design .

Case Studies

- Antimicrobial Studies : A study evaluating various pyrimidine derivatives found that compounds similar to this compound exhibited significant antimicrobial activity against Gram-positive bacteria .

- Cancer Research : In vitro studies demonstrated that this compound could inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。